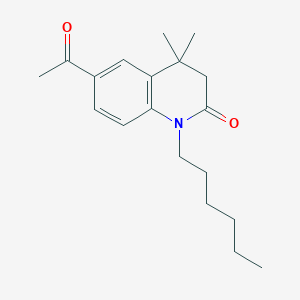
1-(5-aminopyridin-2-yl)piperidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-Amino-3,4,5,6-tetrahydro-[1,2’]bipyridinyl-2-one is a heterocyclic compound that features a unique bipyridinyl structure. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Amino-3,4,5,6-tetrahydro-[1,2’]bipyridinyl-2-one typically involves multicomponent reactions. One common method includes the condensation of cyclohexane-1,3-diones with α-halogenoketones and primary amines . Another approach involves the three-component reaction of cyclic enaminoketones, arylglyoxals, and methylene active compounds . These reactions often require specific conditions such as microwave irradiation to achieve optimal yields.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of multicomponent synthesis, including the choice of starting reagents and optimization of reaction conditions, are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
5’-Amino-3,4,5,6-tetrahydro-[1,2’]bipyridinyl-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as m-chloroperbenzoic acid.
Reduction: Common reducing agents like sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions are possible, especially at the amino group.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid in an organic solvent.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include various substituted bipyridinyl derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
5’-Amino-3,4,5,6-tetrahydro-[1,2’]bipyridinyl-2-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antiproliferative properties against cancer cells.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 5’-Amino-3,4,5,6-tetrahydro-[1,2’]bipyridinyl-2-one involves its interaction with specific molecular targets. For instance, it can inhibit enzymes such as cyclin-dependent kinases (CDKs) by binding to their active sites . This interaction disrupts the normal function of the enzyme, leading to altered cellular processes such as cell cycle progression and apoptosis .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone: A versatile solvent used in various organic reactions.
(3R)-3-Amino-1-[3-(trifluoromethyl)-5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one: Known for its unique trifluoromethyl group.
Uniqueness
5’-Amino-3,4,5,6-tetrahydro-[1,2’]bipyridinyl-2-one stands out due to its bipyridinyl structure, which provides unique electronic properties and potential biological activities . This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H13N3O |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
1-(5-aminopyridin-2-yl)piperidin-2-one |
InChI |
InChI=1S/C10H13N3O/c11-8-4-5-9(12-7-8)13-6-2-1-3-10(13)14/h4-5,7H,1-3,6,11H2 |
InChI Key |
ZSLFOJJFCSKUJS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(=O)C1)C2=NC=C(C=C2)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-(2-{[(Furan-2-yl)methyl]sulfanyl}ethyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B8684816.png)






